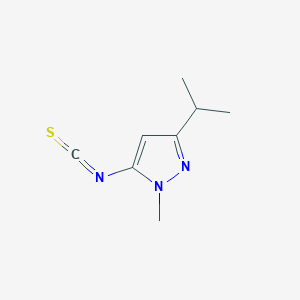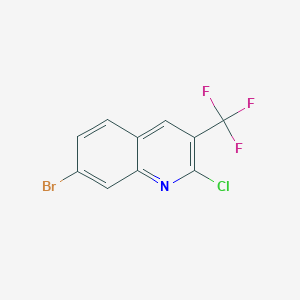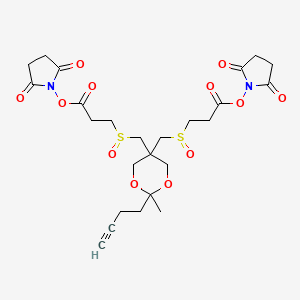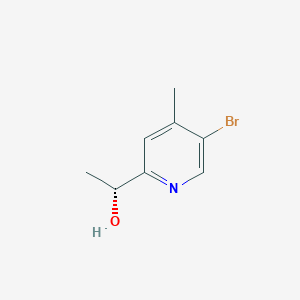![molecular formula C11H20N2O2 B13907894 Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13907894.png)
Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and constrained structure, which can be advantageous in drug design and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by functionalization to introduce the amino and carboxylate groups. The reaction conditions often involve the use of protecting groups, such as tert-butyl, to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and other advanced technologies to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
Tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Its rigid spirocyclic structure makes it a valuable scaffold for drug design, potentially leading to the development of new pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride
Uniqueness
Tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate is unique due to its specific spirocyclic structure, which provides a rigid and constrained framework. This rigidity can enhance the compound’s binding affinity and selectivity for certain biological targets, making it a valuable tool in drug design and other applications .
Propiedades
Fórmula molecular |
C11H20N2O2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
tert-butyl 6-amino-4-azaspiro[2.4]heptane-4-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-8(12)6-11(13)4-5-11/h8H,4-7,12H2,1-3H3 |
Clave InChI |
BQYHRMLMAFNTDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC12CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)

![ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13907839.png)
![Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)



![4-[(E)-1-cyano-2-phenylethenyl]benzonitrile](/img/structure/B13907858.png)

![Methyl furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13907866.png)

![3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13907880.png)

